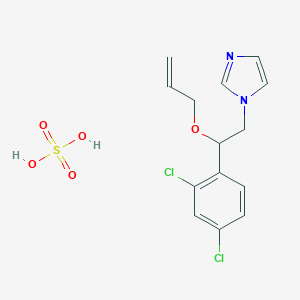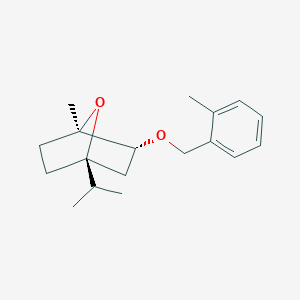
1,3,5-Trichloro-2-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-isocyanobenzene, also known as TCIC, is a synthetic compound that has been widely used in scientific research applications. TCIC is a member of the isocyanobenzene family, which has been extensively studied due to its diverse range of biological activities.
Applications De Recherche Scientifique
1,3,5-Trichloro-2-isocyanobenzene has been widely used in scientific research applications due to its ability to inhibit the activity of several enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,5-Trichloro-2-isocyanobenzene has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloro-2-isocyanobenzene involves the formation of a covalent bond between the isocyanate group of 1,3,5-Trichloro-2-isocyanobenzene and the active site of the enzyme. This covalent bond leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,5-Trichloro-2-isocyanobenzene have been extensively studied. 1,3,5-Trichloro-2-isocyanobenzene has been shown to decrease the production of melanin in melanoma cells, which could have implications for the treatment of skin cancer. It has also been shown to decrease the activity of acetylcholinesterase in the brain, which could have implications for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,5-Trichloro-2-isocyanobenzene in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using 1,3,5-Trichloro-2-isocyanobenzene is its toxicity. 1,3,5-Trichloro-2-isocyanobenzene can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1,3,5-Trichloro-2-isocyanobenzene. One area of research could involve the development of 1,3,5-Trichloro-2-isocyanobenzene derivatives that are less toxic and more selective in their inhibition of specific enzymes. Another area of research could involve the use of 1,3,5-Trichloro-2-isocyanobenzene in combination with other compounds to enhance its biological activity. Finally, the use of 1,3,5-Trichloro-2-isocyanobenzene in the development of new drugs for the treatment of various diseases could be an interesting avenue for future research.
Conclusion
In conclusion, 1,3,5-Trichloro-2-isocyanobenzene is a synthetic compound that has been widely used in scientific research applications. Its ability to selectively inhibit the activity of specific enzymes has made it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for research involving 1,3,5-Trichloro-2-isocyanobenzene that could lead to new discoveries and potential treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1,3,5-Trichloro-2-isocyanobenzene involves the reaction of 1,3,5-trichlorobenzene with potassium cyanate in the presence of a catalyst. The resulting product is purified through a series of recrystallizations and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
1,3,5-trichloro-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGRGSNBWBJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375295 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-isocyanobenzene | |
CAS RN |
157766-10-4 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)






![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

